molecular formula C9H11IO2 B2843076 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2580197-37-9

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid

Cat. No.: B2843076
CAS No.: 2580197-37-9
M. Wt: 278.089
InChI Key: FLNTTWLYHGHSRR-UHFFFAOYSA-N
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Description

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is a tricyclic carboxylic acid featuring a unique fused-ring system with an iodine substituent at position 5. Its structure combines a bicyclo[3.3.0]octane core with an additional bridge, forming a rigid, three-dimensional scaffold. The iodine atom introduces steric bulk and polarizability, which may enhance binding specificity or serve as a handle for further functionalization (e.g., radiolabeling) .

Properties

IUPAC Name

5-iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-9-3-5-1-8(9,7(11)12)2-6(5)4-9/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNTTWLYHGHSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1(CC2C3)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a tricyclic precursor, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the presence of iodine sources such as iodine monochloride or molecular iodine.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: In studies involving the modification of biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The tricyclic structure provides rigidity, which can affect how the compound interacts with enzymes or receptors.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 5-iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid and related bicyclic/tricyclic carboxylic acids:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features References
This compound Tricyclo[3.3.0.03,7]octane Iodine (C5), COOH ~308.1 (estimated) Rigid 3D scaffold, iodine for labeling
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane Oxygen (C2), COOH 168.14 Bioisostere for benzene, polar oxygen
Bicyclo[1.1.1]pentane-1-carboxylic acid Bicyclo[1.1.1]pentane COOH 140.14 Highly strained, linear bioisostere
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane COOH, COOMe 238.24 Ester derivative for prodrug designs

Key Observations :

  • Substituent Effects : The iodine atom increases molecular weight and lipophilicity (logP ~2.5 estimated) compared to oxygenated analogs (e.g., 2-oxabicyclo[2.2.2]octane-1-carboxylic acid, logP ~0.8) . This may enhance membrane permeability but reduce solubility.
  • Bioisosteric Potential: While 2-oxabicyclo[2.2.2]octane derivatives are established benzene bioisosteres , the tricyclic system with iodine may mimic polyaromatic systems or serve as a novel scaffold for allosteric modulation.

Biological Activity

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is a relatively novel compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a tricyclic structure with an iodine atom and a carboxylic acid functional group. The molecular formula is C10_{10}H13_{13}I O2_2, and it possesses a molecular weight of approximately 288.12 g/mol.

PropertyValue
Molecular FormulaC10_{10}H13_{13}I O2_2
Molecular Weight288.12 g/mol
IUPAC NameThis compound
CAS Number2580197-37-9

Synthesis Methods

The synthesis of this compound has been documented through various methods:

  • Iodination of Tricyclo[3.3.0.03,7]octane : This method utilizes sodium iodide (NaI) as the iodination agent to introduce the iodine atom into the tricyclic framework.
  • Carboxylation of 5-Iodotricyclo[3.3.0.03,7]octene : This approach involves the reaction with carbon dioxide (CO₂), resulting in the formation of the carboxylic acid group.

Case Studies

  • Antimicrobial Studies : A study explored the antimicrobial efficacy of iodine-containing compounds against resistant bacterial strains, suggesting that this compound could be evaluated for similar activities.
  • Anticancer Research : Preliminary investigations into iodine-substituted compounds indicated potential cytotoxic effects on cancer cell lines, warranting further exploration for this specific compound.

Future Research Directions

Given the early-stage research surrounding this compound, future studies should focus on:

  • In vitro and in vivo Testing : Comprehensive biological assays to evaluate antimicrobial and anticancer activities.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize efficacy.

Q & A

Q. What are the established synthetic routes for 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid, and what reaction conditions optimize yield?

The synthesis of tricyclic iodinated compounds often involves intramolecular cyclization or iodocyclization of pre-functionalized precursors. A plausible route for this compound could involve:

  • Intramolecular Diels-Alder reactions to form the tricyclic core, followed by iodination at the 5-position using iodine monochloride (ICl) in a controlled environment to avoid over-halogenation .
  • Iodocyclization of olefins (e.g., vinyl ethers or alkenes) using iodine or ICl, leveraging regioselective radical or electrophilic addition mechanisms. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (0–25°C) critically influence yield and selectivity .
  • Post-cyclization functionalization of the carboxylic acid group via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher selectivity at lower temps
SolventNon-polar (e.g., DCM)Reduces side reactions
Iodination AgentICl (1.1 eq)Prevents diiodination

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray Crystallography : Resolves the rigid tricyclic framework and confirms iodination position. The bicyclo[3.3.0] core often exhibits high crystallinity due to its strain-free structure .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the carboxylic acid proton (~12 ppm) and iodinated carbon’s neighboring protons (downfield shifts due to iodine’s electronegativity).
    • 13C NMR : The iodine-bearing carbon appears at ~90–100 ppm, while the carboxylic carbon resonates near 170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for iodinated tricyclic compounds under varying experimental conditions?

Discrepancies in stability often arise from:

  • pH Sensitivity : The carboxylic acid group may protonate/deprotonate, altering solubility and reactivity. Stability studies should be conducted in buffered solutions (pH 4–7) to mimic physiological conditions .
  • Light and Temperature : Iodinated compounds are prone to photodecomposition. Storage in amber vials at –20°C is recommended, with periodic HPLC monitoring to detect degradation products (e.g., free iodine or deiodinated byproducts) .
  • Conflicting Data Resolution : Cross-validate stability claims using multiple techniques (e.g., TGA for thermal stability, accelerated aging studies) .

Q. What strategies improve regioselective iodination in tricyclic systems to avoid undesired diiodination or ring-opening?

  • Steric and Electronic Control : Use directing groups (e.g., ester or amide substituents) to guide iodine electrophiles to the 5-position. For example, a methoxycarbonyl group at C-1 can deactivate adjacent positions via electron withdrawal .
  • Radical Quenchers : Add tert-butanol or TEMPO to suppress radical pathways that lead to diiodination .
  • Low-Temperature Reactions : Conduct iodination at –10°C to slow kinetic side reactions.

Q. Example Protocol :

Dissolve tricyclic precursor (1 eq) in DCM.

Add ICl (1.05 eq) dropwise at –10°C under N₂.

Stir for 2 h, quench with Na₂S₂O₃, and isolate via column chromatography (SiO₂, hexane/EtOAc) .

Q. How can researchers evaluate the biological activity of this compound derivatives, given its structural complexity?

  • Targeted Synthesis : Introduce bioisosteres (e.g., amides, esters) to enhance membrane permeability. The rigid tricyclic core may mimic natural substrates in enzyme-binding pockets .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against cyclooxygenase (COX) or proteases, leveraging the iodine atom’s potential halogen-bonding interactions .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization via confocal microscopy .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like GPCRs or ion channels, guided by the compound’s electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.